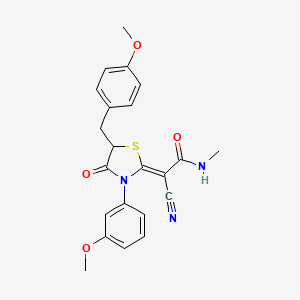
(Z)-2-cyano-2-(5-(4-methoxybenzyl)-3-(3-methoxyphenyl)-4-oxothiazolidin-2-ylidene)-N-methylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-2-cyano-2-(5-(4-methoxybenzyl)-3-(3-methoxyphenyl)-4-oxothiazolidin-2-ylidene)-N-methylacetamide is a useful research compound. Its molecular formula is C22H21N3O4S and its molecular weight is 423.49. The purity is usually 95%.
BenchChem offers high-quality (Z)-2-cyano-2-(5-(4-methoxybenzyl)-3-(3-methoxyphenyl)-4-oxothiazolidin-2-ylidene)-N-methylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-2-cyano-2-(5-(4-methoxybenzyl)-3-(3-methoxyphenyl)-4-oxothiazolidin-2-ylidene)-N-methylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Photodynamic Therapy Applications
The research by Pişkin et al. (2020) on new zinc phthalocyanine compounds, which share structural similarities with the queried compound, highlights their high singlet oxygen quantum yield. These properties make them potent candidates for Type II photosensitizers in photodynamic therapy (PDT) for cancer treatment. The study emphasizes the compound's excellent fluorescence properties and appropriate photodegradation quantum yield, underpinning its significant potential in treating cancer via PDT (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial Activity
Krátký, Vinšová, & Stolaříková (2017) synthesized and characterized a series of rhodanine-3-acetic acid derivatives, demonstrating potent antimicrobial properties against a panel of bacteria, mycobacteria, and fungi. One derivative in particular showed high activity against Mycobacterium tuberculosis, underscoring the potential of these compounds in developing new antimicrobial agents (Krátký, Vinšová, & Stolaříková, 2017).
Anticancer Applications
Several studies have synthesized and evaluated derivatives for anticancer activities, showcasing the versatility of thiazolidinone derivatives in medicinal chemistry:
Deep et al. (2016) synthesized a novel series of 4-thiazolidinone derivatives, with one particular compound demonstrating significant antimicrobial and anticancer properties. QSAR studies highlighted the importance of topological and electronic parameters in describing the activity of these compounds (Deep et al., 2016).
Havrylyuk et al. (2010) performed antitumor screening of several novel 4-thiazolidinones with a benzothiazole moiety, identifying compounds with significant activity against various cancer cell lines, highlighting the therapeutic potential of these molecules in cancer treatment (Havrylyuk et al., 2010).
Hypoglycemic Activity
Nikaljea et al. (2012) reported the synthesis of novel derivatives with significant hypoglycemic activity in an animal model, pointing to the potential of these compounds in managing diabetes through their hypoglycemic effects (Nikaljea, Choudharia, & Une, 2012).
特性
IUPAC Name |
(2Z)-2-cyano-2-[3-(3-methoxyphenyl)-5-[(4-methoxyphenyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4S/c1-24-20(26)18(13-23)22-25(15-5-4-6-17(12-15)29-3)21(27)19(30-22)11-14-7-9-16(28-2)10-8-14/h4-10,12,19H,11H2,1-3H3,(H,24,26)/b22-18- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHXRZAUDGPMFQM-PYCFMQQDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(=C1N(C(=O)C(S1)CC2=CC=C(C=C2)OC)C3=CC(=CC=C3)OC)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)/C(=C\1/N(C(=O)C(S1)CC2=CC=C(C=C2)OC)C3=CC(=CC=C3)OC)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


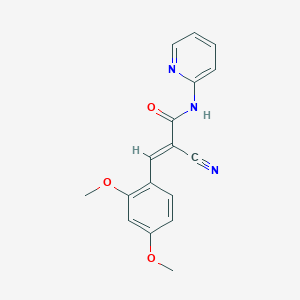

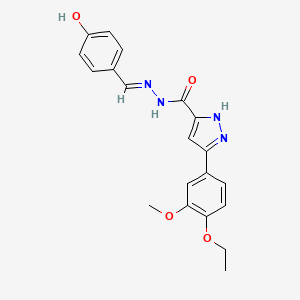
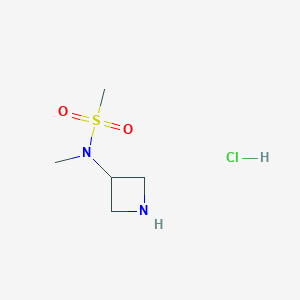
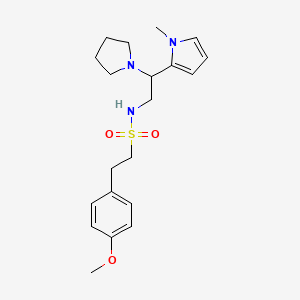
![5-{[(4-Chlorophenyl)sulfanyl]methyl}furan-2-carboxylic acid](/img/structure/B2962780.png)
![(E)-3-fluoro-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide](/img/structure/B2962782.png)
![3-[2-[3-[(5-Fluoro-6-propan-2-ylpyrimidin-4-yl)-methylamino]piperidin-1-yl]-2-oxoethyl]-1,3-oxazolidin-2-one](/img/structure/B2962784.png)
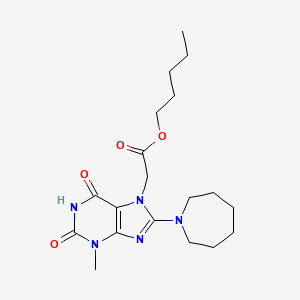
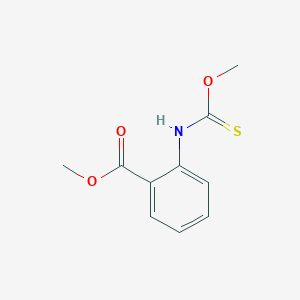
![5-{4H-imidazo[4,5-b]pyridin-2-yl}quinoline](/img/structure/B2962788.png)
